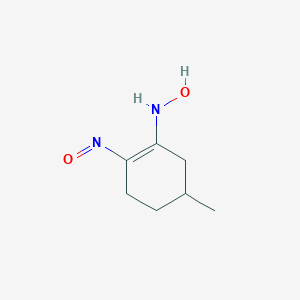
Methylnioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnioxime is an organic compound with the molecular formula C7H12N2O2. It is a derivative of 1,2-cyclohexanedione, where the dioxime functional group is present. This compound is known for its chelating properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylnioxime can be synthesized through several methods:
Oximation of 1,2-Cyclohexanedione: This involves the reaction of 1,2-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide.
Reaction with Hydrazine: The compound can also be prepared by reacting 1,2-cyclohexanedione with hydrazine under alkaline conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oximation processes, where the reaction conditions are optimized for yield and purity. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions
Methylnioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the dioxime group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the dioxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Substituted cyclohexanedione derivatives.
Wissenschaftliche Forschungsanwendungen
Methylnioxime has several scientific research applications:
Chemistry: Used as a chelating agent to form complexes with transition metals like cobalt, iron, and nickel.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in photometric detection of metal ions and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Methylnioxime involves its ability to form stable complexes with metal ions. The dioxime groups act as ligands, binding to metal ions and forming chelates. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexanedione: The parent compound without the dioxime groups.
1,3-Cyclohexanedione: An isomer with different positioning of the carbonyl groups.
1,4-Cyclohexanedione: Another isomer with carbonyl groups at the 1 and 4 positions.
Uniqueness
Methylnioxime is unique due to its dioxime functional groups, which provide strong chelating properties. This makes it particularly useful in applications requiring metal ion complexation and detection .
Eigenschaften
CAS-Nummer |
18310-19-5 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(NE)-N-[(2E)-2-hydroxyimino-4-methylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-2-3-6(8-10)7(4-5)9-11/h5,10-11H,2-4H2,1H3/b8-6+,9-7+ |
InChI-Schlüssel |
GJADLHDOELLEFC-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NO)C(=NO)C1 |
Isomerische SMILES |
CC1CCC(=C(C1)NO)N=O |
Kanonische SMILES |
CC1CCC(=C(C1)NO)N=O |
Synonyme |
1,2-Cyclohexanedione, 4-methyl-, dioxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















